molecular formula C10H9N3O2 B11898109 Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS No. 90361-95-8

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Cat. No.: B11898109
CAS No.: 90361-95-8
M. Wt: 203.20 g/mol
InChI Key: KSQUKCQXBZLSQG-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: This compound is explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and development .

Properties

CAS No.

90361-95-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-pyrrol-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3

InChI Key

KSQUKCQXBZLSQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1N2C=CC=C2

Origin of Product

United States

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